{5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride
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Overview
Description
{5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride is a chemical compound with the molecular formula C5H9N3OS·2HCl and a molecular weight of 232.13 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with methylamine. One common method includes the reaction of 1,3,4-thiadiazole-2-thiol with formaldehyde and methylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
{5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
Chemistry
In chemistry, {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific biological targets makes it a valuable tool in drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
Uniqueness
Compared to similar compounds, {5-[(methylamino)methyl]-1,3,4-thiadiazol-2-yl}methanol dihydrochloride has a unique combination of functional groups that enhance its biological activity and chemical reactivity. The presence of the methylamino and hydroxymethyl groups allows for a broader range of chemical modifications and interactions with biological targets .
Properties
CAS No. |
2503205-82-9 |
---|---|
Molecular Formula |
C5H11Cl2N3OS |
Molecular Weight |
232.1 |
Purity |
95 |
Origin of Product |
United States |
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